molecular formula C16H20FN3O3S B6440781 1-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549053-34-9

1-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No. B6440781
CAS RN: 2549053-34-9
M. Wt: 353.4 g/mol
InChI Key: PMVJGTBRFPWKMZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an azetidine ring, a pyrazole ring, and a benzenesulfonyl group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the azetidine and pyrazole rings, followed by the introduction of the benzenesulfonyl group. The exact methods would depend on the specific reactions used and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, for example, is a four-membered ring with one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms. The benzenesulfonyl group contains a benzene ring attached to a sulfonyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the azetidine ring might undergo reactions at the nitrogen atom, while the pyrazole ring might react at the carbon or nitrogen atoms. The benzenesulfonyl group could also participate in reactions, particularly if conditions were suitable for sulfonyl group transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of polar functional groups, for example, might make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were being investigated as a potential drug, for example, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further studies to better understand its properties and potential applications. This might involve testing its reactivity under different conditions, investigating its mechanism of action in more detail, or exploring its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

1-[[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-3-23-16-5-4-14(6-15(16)17)24(21,22)20-10-13(11-20)9-19-8-12(2)7-18-19/h4-8,13H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVJGTBRFPWKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

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